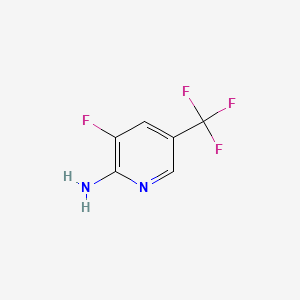

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVVQRHBCUBQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648636 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852062-17-0 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852062-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an activating amino group, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group, imparts a distinct electronic and steric profile. This profile makes it a valuable building block for the synthesis of novel bioactive molecules. Pyridine derivatives, in general, are integral components in a vast array of pharmaceuticals and agricultural products due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The incorporation of fluorine and trifluoromethyl moieties can enhance metabolic stability, binding affinity, and bioavailability of the parent molecule.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic approach, potential applications, and essential safety and handling protocols. Given the limited availability of specific experimental data for this exact molecule, information from closely related analogs, particularly 2-amino-3-chloro-5-(trifluoromethyl)pyridine, will be used to provide practical insights, with all such instances clearly noted.

Chemical Identity and Physicochemical Properties

A precise Chemical Abstracts Service (CAS) number for this compound is not consistently reported across major chemical databases, suggesting it is a relatively novel or less common research chemical. One source provides the CAS number 852062-17-0.[4] For the purpose of this guide, we will also refer to the properties of the closely related and more extensively documented analog, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1).[5]

| Property | Value (or estimated for fluoro analog) | Data Source for Analog |

| Molecular Formula | C₆H₄F₄N₂ | N/A |

| Molecular Weight | 180.11 g/mol | N/A |

| CAS Number | 852062-17-0 | [4] |

| Appearance | Likely a solid, similar to the chloro-analog | N/A |

| Melting Point | 86-90 °C (for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) | [6][7] |

| Boiling Point | Not readily available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

| Canonical SMILES | C1=C(C=NC(=C1F)N)C(F)(F)F | N/A |

| InChI Key | (for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) WXNPZQIRDCDLJD-UHFFFAOYSA-N | [5] |

Synthesis and Reaction Pathways

The synthesis of substituted pyridines often involves multi-step sequences starting from more readily available precursors. For trifluoromethylpyridine derivatives, two main strategies are generally employed: direct fluorination/chlorination of a picoline precursor, or a building-block approach involving cyclocondensation reactions.[2][8]

A plausible synthetic route to this compound could involve the amination of a suitable di-halogenated precursor. This is a common strategy in pyridine chemistry.[9]

Proposed Synthetic Workflow

A potential laboratory-scale synthesis could be adapted from procedures for similar compounds.[10]

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a sealed pressure vessel, add 2,3-difluoro-5-(trifluoromethyl)pyridine (1 equivalent).

-

Ammonolysis: Add a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents). The use of a sealed vessel is crucial to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of the ammonia solution.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen. Ammonia acts as the nucleophile, displacing the fluoride to form the amino group.

-

Pressure Vessel: The use of a sealed vessel is necessary to prevent the escape of the volatile ammonia reactant and to allow the reaction to be conducted at elevated temperatures, which accelerates the rate of reaction.

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to minimize the formation of diarylamine byproducts.

Applications in Research and Drug Development

Trifluoromethylpyridine derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals.[2][8] Their unique properties make them valuable for creating compounds with enhanced biological activity.

Agrochemicals

Many commercial pesticides contain the trifluoromethylpyridine moiety.[2] These compounds often act as herbicides, fungicides, or insecticides.[8] The trifluoromethyl group can increase the lipophilicity of the molecule, aiding its penetration into the target organism.

Pharmaceuticals

In drug discovery, the 2-aminopyridine scaffold is a well-established pharmacophore. The addition of fluorine and a trifluoromethyl group can significantly impact a drug candidate's metabolic stability and binding affinity. Pyridine derivatives have been investigated for a wide range of therapeutic areas, including:

The subject compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[5][11]

Caption: Potential applications of the core chemical structure.

Safety, Handling, and Storage

Detailed safety information for this compound is not widely available. Therefore, it is prudent to handle this compound with the same precautions as its close structural analogs, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2-amino-5-(trifluoromethyl)pyridine.

Hazard Classification (based on analogs):

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[12]

-

Skin Irritation: Causes skin irritation.[12]

-

Eye Damage: Causes serious eye damage.[12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[14]

-

General Hygiene: Avoid breathing dust.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[15]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4]

-

If on Skin: Wash with plenty of soap and water.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. While specific data for this compound is limited, by drawing on information from closely related analogs, researchers can handle, store, and utilize this chemical safely and effectively in their discovery and development programs. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount.

References

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexene, 110-83-8. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Merck Millipore. (n.d.). Rotenone - CAS 83-79-4 - Calbiochem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.at [fishersci.at]

- 5. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 6. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 11. Buy 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 [smolecule.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

Introduction

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring an amine group, a fluorine atom, and a trifluoromethyl group on a pyridine scaffold, imparts a distinct combination of electronic and steric properties. The fluorine and trifluoromethyl moieties are known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making this compound a valuable building block for the development of novel drugs and pesticides[1][2]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The precise arrangement of electron-donating (amino) and strongly electron-withdrawing (fluoro, trifluoromethyl) groups creates a molecule with unique characteristics essential for its role as a synthetic intermediate.

Core Physicochemical Data

A summary of the key physical and chemical properties of the related compound, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, which shares a similar substitution pattern, is presented below. Data for the 3-fluoro analog is less commonly published, but similar trends are expected.

| Property | Value | Source |

| CAS Number | 100368-01-6 (for 3-fluoro analog) | - |

| Molecular Formula | C₆H₄F₄N₂ | Derived |

| Molecular Weight | 180.11 g/mol | Derived |

| Melting Point | 86-90 °C (for 3-chloro analog) | [3][4][5] |

| Appearance | Off-white to light brown crystalline solid | General Observation |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | General Chemical Knowledge |

Note: Data for the closely related 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) is often used as a surrogate due to its wider commercial availability and documentation.[5][6]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. While a specific complete spectrum for the title compound is not publicly available, a predictive analysis based on known substituent effects and data from analogous structures provides a reliable profile.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the C4 position will appear as a doublet, coupled to the C3-fluorine. The proton at the C6 position will also be a doublet, with a smaller coupling to the C4 proton. The amine protons (-NH₂) will typically appear as a broad singlet. For a similar compound, 2-amino-3-fluoro-5-chloropyridine, characteristic aromatic proton signals appear between δ 7.5 and 7.8 ppm, with the amine protons around δ 6.4 ppm[7].

-

¹³C NMR: The carbon spectrum will be characterized by the strong deshielding effect of the fluorine and trifluoromethyl groups. The carbon atom bonded to the trifluoromethyl group (C5) and the carbon bonded to fluorine (C3) will show significant downfield shifts.

-

¹⁹F NMR: The fluorine NMR will display two distinct resonances: one for the C3-fluoro substituent and another for the C5-trifluoromethyl group, which will appear as a singlet.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of fluorinated aminopyridines can be challenging due to the limited methods for introducing fluorine onto the pyridine ring[8]. However, several strategies have been developed, primarily involving nucleophilic aromatic substitution or the construction of the pyridine ring from fluorinated precursors.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent and logical pathway to synthesize this compound involves the amination of a suitable di-halogenated precursor. This approach leverages the higher reactivity of a halogen at the 2-position of the pyridine ring towards nucleophilic displacement.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: General synthetic route via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the amination of fluoropyridines[7][9].

Objective: To synthesize this compound from 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-Difluoro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Aqueous Ammonia (28-30%, 5-10 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (pressure-rated)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,3-Difluoro-5-(trifluoromethyl)pyridine in DMSO.

-

Addition of Nucleophile: Add aqueous ammonia to the solution at room temperature. The vessel should be sealed securely.

-

Rationale: Ammonia acts as the nucleophile, displacing the more labile fluorine atom at the C2 position. The C2 position is electronically activated for nucleophilic attack by the ring nitrogen. Using a sealed vessel prevents the escape of volatile ammonia upon heating.

-

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).

-

Rationale: The aqueous work-up removes excess ammonia and the DMSO solvent. Ethyl acetate is a suitable organic solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a drying agent.

-

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of its functional groups.

dot graph "Reactivity_Diagram" { layout=dot; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, arrowhead=vee];

} dot Caption: Key reactivity sites and electronic influences.

-

Amino Group: The primary amine at the C2 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and diazotization. This functionality is often the starting point for building more complex molecular architectures.

-

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of both the fluorine and trifluoromethyl substituents. This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring challenging. However, the ring can participate in various metal-catalyzed cross-coupling reactions.

-

Influence of Substituents: The -F and -CF₃ groups significantly lower the pKa of the pyridine nitrogen, making it less basic. They also heavily influence the regioselectivity of any potential substitution reactions on the ring.

Applications in Research and Development

The trifluoromethylpyridine motif is a key structural element in numerous active ingredients for both agrochemical and pharmaceutical products[1].

Agrochemicals

This class of compounds serves as a crucial intermediate for synthesizing a range of modern pesticides[9]. The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final active ingredient[1][2]. For example, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are used to produce fungicides such as Fluazinam and herbicides[2]. The 2-amino group provides a convenient handle for further chemical modification to produce ureas and other derivatives with potent biological activity[9].

Medicinal Chemistry

In drug discovery, the 2-aminopyridine scaffold is a well-established pharmacophore. The addition of fluorine and a trifluoromethyl group can improve a drug candidate's profile by:

-

Blocking Metabolic Sites: The C-F bond is highly stable, preventing metabolic oxidation at that position.

-

Modulating pKa: The electron-withdrawing groups lower the basicity of the pyridine nitrogen, which can affect solubility and receptor binding.

-

Enhancing Lipophilicity: The CF₃ group increases lipophilicity, which can improve cell membrane permeability.

This building block is particularly valuable for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound and its analogs must be handled with appropriate care.

-

Hazard Classification: Based on data for similar compounds, it is expected to be harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation[10][11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat[12][13]. Handling should be performed in a well-ventilated area or a chemical fume hood[13].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[14][15].

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations[12].

Conclusion

This compound is a specialized chemical intermediate with high value in the synthesis of advanced agrochemicals and pharmaceuticals. Its unique electronic properties, conferred by the strategic placement of fluorine-containing groups and an amino moiety, provide a versatile platform for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem. (URL: [Link])

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

-

SAFETY DATA SHEET - Airgas. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. airgas.com [airgas.com]

- 13. fishersci.com [fishersci.com]

- 14. agilent.com [agilent.com]

- 15. Account Suspended [clarkproducts.co.nz]

An In-Depth Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine: A Key Building Block for Advanced Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical design. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful tool for optimizing the performance of bioactive molecules.[1][2] Within this context, fluorinated heterocyclic compounds, particularly substituted pyridines, have emerged as privileged structural motifs.[3][4] 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine stands out as a trifecta of functionality, combining the nucleophilicity of the amino group, the strong electron-withdrawing nature of the trifluoromethyl group, and the unique reactivity imparted by the fluorine atom on the pyridine ring. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, reactivity, and applications, with a focus on its utility as a high-value intermediate in the development of next-generation pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₆H₄F₄N₂. Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 5-position.

| Property | Value | Source |

| Molecular Weight | 180.11 g/mol | Calculated |

| CAS Number | 852062-17-0 | [5] |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Not available (related chloro-analog: 90-92 °C) | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from typical organic synthesis workups |

The interplay of the substituents on the pyridine ring dictates its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. The amino group, being an electron-donating group, partially counteracts this effect and also serves as a key handle for further chemical transformations. The fluorine atom at the 3-position further influences the electron distribution within the ring and can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Intermediate)

This step is based on the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine, as described in U.S. Patent 4,349,681.[6]

-

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Autoclave

-

Water (for washing)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for extraction (e.g., dichloromethane)

-

-

Procedure:

-

In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and an excess of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to 100-125 °C for 24-29 hours. The internal pressure will rise to approximately 2 atmospheres.

-

After the reaction is complete, cool the autoclave to room temperature.

-

The product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, will precipitate as crystals.

-

Collect the crystals by filtration, wash thoroughly with water, and dry to a constant weight.

-

The aqueous filtrate can be extracted with a suitable organic solvent like dichloromethane to recover any dissolved product. The organic extracts can then be dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield additional product.

-

Step 2: Synthesis of this compound (Final Product)

This step involves a halogen exchange (Halex) reaction to replace the chlorine atom at the 3-position with fluorine. This is a common strategy for the synthesis of fluorinated pyridines.[7][8]

-

Materials:

-

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

-

Potassium fluoride (spray-dried and anhydrous)

-

Aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous potassium fluoride in an aprotic polar solvent such as DMSO.

-

Add 2-amino-3-chloro-5-(trifluoromethyl)pyridine to the suspension. A phase-transfer catalyst can be added at this stage to improve the reaction rate.

-

Heat the reaction mixture to a temperature between 120-180 °C. The optimal temperature will need to be determined empirically.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a doublet, coupled to the fluorine at the 3-position. The proton at the 4-position is expected to be a doublet of doublets, coupled to both the fluorine at the 3-position and the proton at the 6-position. A broad singlet corresponding to the amino protons will also be present, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals. One signal will correspond to the single fluorine atom on the pyridine ring, and the other, more intense signal, will be from the trifluoromethyl group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern will likely involve the loss of HCN from the pyridine ring and potentially the loss of a fluorine radical from the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations (in the range of 1000-1400 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations.

Reactivity Profile: A Versatile Synthetic Intermediate

The unique arrangement of functional groups in this compound makes it a versatile building block for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution. While the fluorine at the 3-position is generally less reactive as a leaving group than a chlorine or bromine in the same position, under forcing conditions or with highly nucleophilic reagents, it can be displaced. The amino group at the 2-position can direct incoming electrophiles and participate in cyclization reactions.

Cross-Coupling Reactions

The amino group can be a directing group in certain metal-catalyzed C-H activation/functionalization reactions. More commonly, the amino group can be transformed into a more suitable functional group for cross-coupling, such as a halide or a triflate, via diazotization followed by a Sandmeyer-type reaction. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, further expanding the molecular diversity accessible from this building block.

Reactions of the Amino Group

The primary amino group is a versatile functional handle. It can undergo a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

-

Condensation: Reaction with aldehydes or ketones to form imines.

Caption: Key reaction types involving this compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural feature in a number of successful agrochemicals and pharmaceuticals.[3][4] While specific, marketed products directly derived from this compound are not widely documented, its structural motifs are present in advanced molecules, highlighting its potential as a critical building block.

A notable example of a structurally related compound in the agrochemical sector is the herbicide Halauxifen-methyl .[13] While not directly synthesized from the title compound, its core structure features a 4-amino-3-chloro-5-fluoro-6-aryl-pyridine-2-carboxylate moiety. The synthesis of such complex pyridines often relies on building blocks with pre-installed amino and fluoro substituents, underscoring the importance of intermediates like this compound.

In the realm of pharmaceuticals, the 2-aminopyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and central nervous system agents. The addition of fluorine and a trifluoromethyl group can significantly enhance the drug-like properties of these molecules. For instance, the fluorine at the 3-position can engage in favorable interactions with protein targets and block metabolic pathways, while the trifluoromethyl group can improve binding affinity and membrane permeability.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for the analogous 2-amino-5-(trifluoromethyl)pyridine, this compound is likely to be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex and high-value molecules in the pharmaceutical and agrochemical industries. Its unique combination of an amino group for further derivatization, a fluorine atom for metabolic blocking and modulation of electronic properties, and a trifluoromethyl group for enhancing biological activity and physicochemical properties makes it an attractive starting material for discovery and development programs. While detailed synthetic and characterization data in the public domain are limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds, offering a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

- Ishihara Sangyo Kaisha, Ltd. 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent 4,349,681, issued September 14, 1982.

-

Pauton, M., et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. RSC Adv., 2019, 9, 12345-12353. URL: [Link]

- The Dow Chemical Company. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent 4,973,698, issued November 27, 1990.

-

Anderson, K. W., et al. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 2020, 25(15), 3456. URL: [Link]

-

Zhang, L., et al. Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2011, 35(10), 594-595. URL: [Link]

- Ishihara Sangyo Kaisha, Ltd. Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent EP0228846A1, issued July 15, 1987.

- Shell Internationale Research Maatschappij B.V. Process for the preparation of fluorinated pyridines. European Patent EP0192287A2, issued August 27, 1986.

-

Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021, 46(2), 1-18. URL: [Link]

- Zhejiang Aobang Pharmaceutical Co., Ltd. Preparation method of 2-amino-3-fluoropyridine. Chinese Patent CN105669539A, issued June 15, 2016.

-

Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021, 46(2), 1-18. URL: [Link]

-

National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. URL: [Link]

- Dow AgroSciences LLC. Selective weed control with halauxifen. World Intellectual Property Organization Patent WO2015089247A1, issued June 18, 2015.

-

Barnes-Seeman, D., et al. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem, 2014, 14(7), 855-64. URL: [Link]

-

Mathavan, T., et al. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochim Acta A Mol Biomol Spectrosc, 2017, 175, 51-60. URL: [Link]

-

Mathavan, T., et al. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate, 2016. URL: [Link]

-

Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate, 2021. URL: [Link]

-

Mahrous, M. Review: Fluorine in Medicinal Chemistry. ResearchGate, 2016. URL: [Link]

-

Mary, Y. S., et al. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 2020, 5(46), 29996–30010. URL: [Link]

-

SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. URL: [Link]

-

Pharmaffiliates. 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine. URL: [Link]

-

SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 10. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The strategic incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. Within the vast landscape of fluorinated heterocycles, pyridines bearing a trifluoromethyl group have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine , a key building block whose unique substitution pattern offers significant potential in the design of novel therapeutics. We will delve into its chemical identity, synthesis, properties, and applications, providing field-proven insights for its effective utilization in drug discovery programs.

Compound Identification and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. This section details the nomenclature and key physical and chemical properties of the title compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the structure shown below is 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine .

Structure:

Caption: Retrosynthetic analysis of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine.

Proposed Synthetic Protocol

The following multi-step synthesis is proposed based on analogous reactions reported in the literature for similar trifluoromethyl-substituted pyridines. [1] Step 1: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

This step involves a halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group.

-

Reaction: 2,3-Dichloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).

-

Causality: The high bond strength of the C-F bond drives this transformation. The Lewis acidic catalyst facilitates the exchange of chloride for fluoride.

-

Protocol:

-

In a suitable pressure reactor, charge 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Add anhydrous hydrogen fluoride (HF) at a low temperature.

-

Gradually heat the reactor to the desired temperature and maintain pressure.

-

Monitor the reaction by GC-MS until completion.

-

Carefully vent the excess HF and work up the reaction mixture to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Step 2: Selective Halogen Exchange of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This step selectively replaces the chlorine at the 2-position with fluorine.

-

Reaction: 2,3-Dichloro-5-(trifluoromethyl)pyridine is reacted with a mild fluorinating agent, such as potassium fluoride (KF) in an aprotic polar solvent like dimethylformamide (DMF) or sulfolane.

-

Causality: The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution than the chlorine at the 3-position due to the electron-withdrawing nature of the pyridine nitrogen.

-

Protocol:

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in DMF, add spray-dried potassium fluoride.

-

Heat the mixture to an elevated temperature (e.g., 150-180 °C) and stir vigorously.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

-

Purify the product, 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, by distillation or chromatography.

-

Step 3: Amination of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

The final step involves the introduction of the amino group at the 2-position.

-

Reaction: 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is subjected to amination using a source of ammonia, such as aqueous ammonia or ammonia gas in a suitable solvent.

-

Causality: The chlorine at the 2-position is highly susceptible to nucleophilic attack by ammonia, leading to the desired product.

-

Protocol:

-

In a sealed pressure vessel, combine 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine with an excess of aqueous ammonia.

-

Heat the mixture to a temperature typically ranging from 100-150 °C.

-

Maintain the reaction at this temperature with stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine.

-

Reactivity and Synthetic Utility

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a versatile building block with two primary reactive sites: the exocyclic amino group and the pyridine ring itself.

-

The Amino Group: The nucleophilicity of the amino group allows for a wide range of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer-type reactions).

-

-

The Pyridine Ring: The pyridine ring can participate in various reactions, although its reactivity is influenced by the electron-withdrawing substituents.

-

Electrophilic Aromatic Substitution: Generally disfavored due to the electron-deficient nature of the ring. If forced, substitution would likely occur at the 4- or 6-position.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 3-position is relatively unreactive towards nucleophilic displacement.

-

Applications in Drug Discovery and Development

The unique combination of a 2-aminopyridine scaffold with fluorine and trifluoromethyl substituents at the 3- and 5-positions, respectively, makes 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine an attractive building block for the synthesis of novel bioactive molecules.

Rationale for its Use in Medicinal Chemistry

-

Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can block a common metabolic pathway and increase the half-life of a drug.

-

Modulation of Basicity: The electron-withdrawing groups fine-tune the pKa of the pyridine nitrogen, which can optimize interactions with target proteins and improve pharmacokinetic properties.

-

Lipophilicity and Permeability: The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and oral absorption.

-

Hydrogen Bonding: The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, enabling crucial interactions with biological targets.

-

Scaffold for Bioisosteric Replacement: The fluorinated pyridine core can serve as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modify a lead compound's properties while maintaining its key binding interactions.

While specific examples of marketed drugs containing the 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine moiety are not yet prevalent, its structural motifs are present in numerous clinical and preclinical candidates targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility is frequently cited in the patent literature for the synthesis of novel kinase inhibitors, GPCR modulators, and other enzyme inhibitors.

Spectroscopic Characterization

A thorough characterization using various spectroscopic techniques is essential to confirm the identity and purity of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the 4- and 6-positions. These signals will likely appear as doublets or doublet of quartets due to coupling with each other and with the fluorine and trifluoromethyl groups. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the fluorine atom at the 3-position and another for the trifluoromethyl group at the 5-position. The signal for the CF₃ group will be a singlet, while the signal for the fluorine at C-3 will likely be a multiplet due to coupling with the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the fluorine and trifluoromethyl groups (in the region of 1000-1350 cm⁻¹).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine.

-

Hazard Identification: Based on data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern, featuring a strategic placement of fluorine and a trifluoromethyl group on a 2-aminopyridine core, provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds and design novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

LabNovo. (n.d.). CAS 852062-17-0 MFCD10699117-2-Amino-3-Fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Chemsrc. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

Zareen, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, a critical building block in modern medicinal and materials chemistry. We will explore its fundamental physicochemical properties, established synthesis and purification protocols, detailed spectroscopic characterization, reactivity, and applications, with a strong emphasis on its role in drug discovery.

Compound Overview

This compound is a highly functionalized pyridine derivative. The unique arrangement of its substituents—an amine group at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 5-position—creates a molecule with distinct electronic properties and versatile reactivity. This substitution pattern makes it a valuable intermediate for introducing fluorinated moieties into larger, more complex molecules. Pyridine and its analogues are foundational in the development of agricultural products, pharmaceutical drugs, and as ligands in coordination chemistry.[1] The presence of both a fluorine atom and a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent compounds, making this scaffold particularly attractive for drug development.[2][3]

Physicochemical and Structural Properties

The core physical and chemical characteristics of this compound are summarized below. Understanding these properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 180.11 g/mol | [4] |

| Chemical Formula | C₆H₄F₄N₂ | [5] |

| CAS Number | 852062-17-0 | [5] |

| Appearance | Off-white to light brown crystalline powder | [4] |

| Synonyms | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | [5] |

| SMILES | Nc1ncc(cc1F)C(F)(F)F | |

| InChI | 1S/C6H4F4N2/c7-5-2-6(8,9)10)3-12-11-4(5)1/h2-3H,(H2,11,12) |

Synthesis and Purification

The synthesis of substituted pyridines, particularly those with fluorine, can be challenging.[6] A common conceptual pathway involves the amination of a pre-functionalized pyridine ring.

Conceptual Synthetic Workflow

A plausible synthetic route starts from a di-halogenated trifluoromethylpyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source. The fluorine at the 3-position and the trifluoromethyl group at the 5-position are strong electron-withdrawing groups, which activate the 2-position for nucleophilic attack.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for similar transformations.[7][8]

-

Reaction Setup: To a high-pressure reaction vessel, add 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as DMSO or dioxane, followed by an excess of aqueous ammonia (e.g., 10-20 eq).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The internal pressure will increase significantly.

-

Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloride at the 2-position, which is the most activated site on the ring for this type of reaction.

-

-

Work-up: After cooling to room temperature, carefully vent the vessel. Quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by HPLC, LC-MS, and ¹H NMR spectroscopy.

-

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its functional groups: the nucleophilic amino group and the electron-deficient pyridine ring.

-

Amine Group Reactivity: The primary amine at the C2 position is a versatile handle for a wide range of transformations. It can readily undergo acylation, alkylation, and serve as a nucleophile in coupling reactions to form ureas, amides, and sulfonamides. This is a common strategy in drug discovery for linking the pyridine core to other fragments. For example, similar compounds are reacted with isocyanates to form ureas with potent biological activity.[7]

-

Pyridine Ring Reactivity: While the ring is electron-deficient, the remaining C-H bonds can be functionalized through directed metalation or halogenation, although this can be challenging due to the existing substituents.

Example Reaction: Buchwald-Hartwig Amination

This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Caption: Buchwald-Hartwig amination using the title compound.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are crucial in both the agrochemical and pharmaceutical industries.[2][9] The incorporation of the trifluoromethyl group can significantly enhance efficacy and modulate physicochemical properties.

-

Pharmaceuticals: The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound makes it an ideal starting material for synthesizing kinase inhibitors, GPCR modulators, and other targeted therapies. The fluorine and CF₃ groups are often used to block metabolic hotspots and improve cell permeability.[3]

-

Agrochemicals: Halogenated and trifluoromethyl-substituted pyridines are key intermediates for a variety of potent herbicides, fungicides, and insecticides.[7][9] For instance, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are precursors to commercial crop-protection products.[2]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a hazardous substance that requires careful handling.[4][5]

-

Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][5] For weighing or generating dust, a NIOSH-approved respirator is recommended.

-

Handling: Avoid breathing dust, mist, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[5]

-

First Aid:

-

References

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. (2023). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

ResearchGate. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.at [fishersci.at]

- 5. synquestlabs.com [synquestlabs.com]

- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 852062-17-0). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and practical applicability.

Introduction and Compound Profile

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the fluorine atom, make it a key intermediate in the synthesis of various biologically active molecules. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Chemical Identity:

-

Synonyms: 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine; 6-Amino-alpha,alpha,alpha,5-tetrafluoro-3-picoline[1]

-

Molecular Formula: C₆H₄F₄N₂[1]

-

Molecular Weight: 180.11 g/mol

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Danger [2]

Hazard Pictograms:

The trifluoromethyl group and the aromatic amine functionality are key contributors to the toxicological profile of this compound. Aromatic amines, as a class, are known for their potential to cause skin and respiratory irritation, and in some cases, more severe systemic effects. The presence of fluorine can also influence the compound's reactivity and metabolic pathways.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to minimize the risk of contact with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid.

Caption: Hierarchy of Controls for Safe Handling.

Recommended Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection from splashes.[3]

-

Skin Protection:

-

Gloves: Wear protective gloves. Given the compound's classification as toxic in contact with skin, it is crucial to select gloves with a high level of chemical resistance. Nitrile gloves are a common choice, but it is best practice to consult the glove manufacturer's compatibility charts.

-

Lab Coat: A lab coat must be worn at all times.

-

Additional Protection: For larger quantities or when there is a significant risk of splashing, consider using an apron and arm sleeves.

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Handling and Storage

Safe Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be in close proximity.[3]

-

Dispensing: When weighing and dispensing the solid, do so within the fume hood to avoid generating and inhaling dust. Use appropriate tools (spatulas, etc.) and handle with care to prevent spills.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

The storage area should be secure and accessible only to authorized personnel.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that disperses dust.

-

Contain: Prevent the spill from spreading. For solid spills, avoid raising dust.

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep or scoop the material into a suitable container for disposal. Minimize dust generation.

-

For larger spills, it may be necessary to use a HEPA-filtered vacuum. .

-

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[3] |

| Melting Point | 42 - 44 °C[3] |

| Boiling Point | No data available |

| Solubility | No data available |

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of storage and use.[3]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[2][3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[2]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Toxicity:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Sensitization: May cause respiratory irritation.[1][2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to classify.

Disposal Considerations

Dispose of this compound and its container as hazardous waste. Do not allow it to enter drains or waterways. Disposal must be in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[3]

Emergency Response Workflow

Caption: Step-by-step emergency response plan.

References

Sources

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine literature review

An In-Depth Technical Guide to 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical review of this compound, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document explores the compound's synthesis, physicochemical properties, reactivity, and critical applications, grounding all claims in authoritative references.

Introduction: A Privileged Scaffold in Modern Chemistry

This compound stands as a premier example of a "privileged scaffold" in contemporary chemical research. Its structure is strategically decorated with three key functional groups that impart unique and highly desirable properties for bioactive molecules. The strategic placement of a nucleophilic amino group, a lipophilic and metabolically stable trifluoromethyl group, and an electronegative fluorine atom on the pyridine core creates a versatile platform for developing next-generation pharmaceuticals and agrochemicals.[1][2]

The trifluoromethylpyridine (TFMP) moiety is a well-established component in numerous commercial products, where it enhances efficacy and modulates physicochemical properties.[1] The 2-aminopyridine substructure is a renowned "hinge-binding" motif in many kinase inhibitors, crucial for anti-cancer therapies.[3] The addition of a C-3 fluorine atom further refines the electronic profile of the ring, influencing pKa, dipole moment, and potential metabolic pathways, making this molecule a subject of significant interest.

This guide will deconstruct the synthesis of this building block, elucidate its reactivity, and provide field-proven insights into its application, empowering scientists to leverage its full potential.

Physicochemical and Spectroscopic Profile